molecular formula C17H14BrN3O2 B2547127 N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-47-0

N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2547127
CAS RN: 877650-47-0
M. Wt: 372.222
InChI Key: LJZIFXZLMBDYBU-UHFFFAOYSA-N
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Description

The compound "N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and material science. However, the provided papers do not directly discuss this compound but instead focus on similar compounds with pyridine and pyrimidine moieties, which are often of interest due to their potential biological activities and applications in drug design .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of the pyridine or pyrimidine ring followed by various functionalization reactions. For instance, the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides involved the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . Similarly, the synthesis of a pyrido[2,3-d]pyrimidin-6-yl compound was achieved using NMR, FT-IR, and MS, followed by single-crystal X-ray structural analysis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as NMR, FT-IR, MS, and X-ray diffraction. For example, the structure of a pyrido[2,3-d]pyrimidin-6-yl compound was confirmed using these methods and further validated by DFT studies . The molecular packing in the solid state is frequently influenced by hydrogen bonding, which could also be relevant for the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically studied in the context of their potential biological activities. For instance, the methylation of the pyridine moiety in a related compound was explored to enhance its analgesic properties, indicating that small structural changes can significantly impact biological activity . Similarly, the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives was investigated, showing more activity than reference drugs against certain strains .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. The provided papers do not directly discuss these properties for the compound , but high-performance liquid chromatography (HPLC) has been used to determine related compounds, suggesting that similar analytical techniques could be employed for the compound's characterization .

Scientific Research Applications

Inhibitory Effects on Tyrosine Kinase Activity

One significant application of compounds similar to N-(4-bromo-2-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is their role as inhibitors of tyrosine kinase activity. These compounds have been studied for their potential to inhibit the epidermal growth factor receptor (EGFR) and other members of the erbB family of receptors by competitively binding at the ATP site of these signal transduction enzymes. This inhibition can impact cancer cell proliferation by blocking the signaling pathways that lead to tumor growth. Studies have shown that specific analogues within this chemical family exhibit potent inhibitory effects, with some compounds achieving IC50 values (the concentration of the inhibitor where the response (or binding) is reduced by half) in the nanomolar range, highlighting their potential as therapeutic agents in oncology (Rewcastle et al., 1998).

Antiproliferative and Anticancer Properties

The anticancer properties of pyrido[1,2-a]pyrimidine derivatives, including activities as anticancer and anti-5-lipoxygenase agents, have been a subject of research. Novel derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating the chemical versatility and therapeutic potential of this compound class. Some derivatives have shown significant antitumor activity and 5-lipoxygenase inhibition, indicating their potential utility in treating inflammatory conditions and cancers (Rahmouni et al., 2016).

Role in Synthesis of Polyamides and Polyimides

Compounds within the pyrido[1,2-a]pyrimidine family have also been explored for their utility in the synthesis of new materials, such as aromatic polyamides and polyimides. These materials are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for various high-performance applications. Research has focused on developing new synthetic routes and characterizing the resulting polymers to expand the applications of these materials in fields such as electronics, aerospace, and advanced composites (Spiliopoulos et al., 1998).

Exploration in Heterocyclic Chemistry

The structural framework of pyrido[1,2-a]pyrimidine derivatives offers a versatile scaffold for the development of new heterocyclic compounds with potential biological and pharmaceutical applications. Research in this area has led to the synthesis of novel compounds with varied substitutions, aiming to explore their antimicrobial, antifungal, and analgesic properties. This exploration contributes to the broader understanding of heterocyclic chemistry and its implications for drug discovery and development (Gad-Elkareem et al., 2011).

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-10-3-6-15-19-8-13(17(23)21(15)9-10)16(22)20-14-5-4-12(18)7-11(14)2/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZIFXZLMBDYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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